molecular formula C17H13N3O2S2 B4642496 3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

Cat. No.: B4642496
M. Wt: 355.4 g/mol
InChI Key: FCGRGHDUBXUJHQ-UHFFFAOYSA-N
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Description

3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique structure combining oxazole, pyridine, and thiophene rings

Properties

IUPAC Name

3-methyl-6-thiophen-2-yl-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-10-15-12(16(21)18-9-11-4-2-6-23-11)8-13(14-5-3-7-24-14)19-17(15)22-20-10/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGRGHDUBXUJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole and pyridine rings, followed by the introduction of the thiophene groups. Reaction conditions may include the use of catalysts, specific temperature controls, and solvents to facilitate the formation of the desired compound. Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The thiophene rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acids, bases, and specific solvents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar compounds include other oxazole, pyridine, and thiophene derivatives. What sets 3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of these three rings, which may confer distinct chemical and biological properties. Similar compounds include:

  • 2-THIOPHENE CARBOXAMIDE
  • 3-METHYL-2-THIOPHENE CARBOXAMIDE
  • 6-THIOPHENE-2-YL OXAZOLE

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
3-METHYL-6-(THIOPHEN-2-YL)-N-[(THIOPHEN-2-YL)METHYL]-[1,2]OXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE

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